molecular formula C18H23ClN2O3 B13668922 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile

4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile

Cat. No.: B13668922
M. Wt: 350.8 g/mol
InChI Key: PIFQQMAEEAIUPQ-UHFFFAOYSA-N
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Description

4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is a complex organic compound that features a benzonitrile group substituted with a trans-4-(Boc-amino)cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile typically involves multiple steps. One common route starts with the preparation of trans-4-(Boc-amino)cyclohexanol, which is then reacted with 2-chlorobenzonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then interact with various enzymes and receptors, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid
  • trans-4-Aminocyclohexanol
  • trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness

4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is unique due to its combination of a benzonitrile group with a Boc-protected amino group on a cyclohexyl ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

tert-butyl N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]carbamate

InChI

InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(22)21-13-5-8-14(9-6-13)23-15-7-4-12(11-20)16(19)10-15/h4,7,10,13-14H,5-6,8-9H2,1-3H3,(H,21,22)

InChI Key

PIFQQMAEEAIUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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